molecular formula C6H10N2O B2616893 3-(Oxazol-4-yl)propan-1-amine CAS No. 1368921-94-1

3-(Oxazol-4-yl)propan-1-amine

Cat. No.: B2616893
CAS No.: 1368921-94-1
M. Wt: 126.159
InChI Key: SMAIFXHADKSRBX-UHFFFAOYSA-N
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Description

3-(Oxazol-4-yl)propan-1-amine is a heterocyclic compound featuring an oxazole ring attached to a propanamine chain. The molecular formula is C₆H₁₀N₂O, and it has a molecular weight of 126.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxazol-4-yl)propan-1-amine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The compound is often produced under controlled conditions to maintain its stability and effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Oxazol-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the propanamine chain.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the propanamine chain are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce modified amine compounds.

Scientific Research Applications

3-(Oxazol-4-yl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Oxazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The propanamine chain can further modulate the compound’s binding affinity and specificity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler heterocyclic compound with a similar ring structure.

    Oxazoline: A related compound with a saturated nitrogen atom in the ring.

    Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

Uniqueness

3-(Oxazol-4-yl)propan-1-amine is unique due to its combination of an oxazole ring and a propanamine chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(1,3-oxazol-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-3-1-2-6-4-9-5-8-6/h4-5H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAIFXHADKSRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368921-94-1
Record name 3-(1,3-oxazol-4-yl)propan-1-amine
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